molecular formula C11H9Br2N5O3S B5760121 N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B5760121
M. Wt: 451.10 g/mol
InChI Key: ZUDCJILESJMSOK-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of brominated thiophene, nitro-substituted pyrazole, and hydrazide functionalities, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Hydrazide: The brominated thiophene is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is condensed with 3-nitro-1H-pyrazole-1-carbaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s brominated thiophene and nitro-pyrazole moieties are believed to play a crucial role in its bioactivity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of brominated thiophene and nitro-pyrazole functionalities. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-3-(3-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N5O3S/c12-8-5-7(22-11(8)13)6-14-15-10(19)2-4-17-3-1-9(16-17)18(20)21/h1,3,5-6H,2,4H2,(H,15,19)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCJILESJMSOK-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC(=O)NN=CC2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1[N+](=O)[O-])CCC(=O)N/N=C/C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.